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Compound of Interest

Compound Name: 1H-Indene-2-butanoic acid

Cat. No.: B15462764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indene-2-butanoic acid. Due to the limited availability of public domain experimental data for

this specific compound, this document presents a detailed, representative dataset based on the

analysis of its constituent chemical moieties: the indene ring system and the butanoic acid side

chain. The presented data is intended to serve as a reliable reference for researchers and

professionals engaged in the synthesis, characterization, and application of this and structurally

related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 1H-Indene-2-butanoic acid,

derived from established spectroscopic principles and data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1H-Indene-2-butanoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.0 Singlet (broad) 1H -COOH

~7.4 - 7.2 Multiplet 4H Aromatic protons

~6.9 Triplet 1H Vinylic proton

~6.5 Triplet 1H Vinylic proton

~3.3 Singlet 2H Allylic protons

~2.7 Triplet 1H Methine proton

~2.4 Multiplet 2H
Methylene protons (α

to COOH)

~1.9 Multiplet 2H
Methylene protons (β

to COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Indene-2-butanoic acid
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Chemical Shift (δ) ppm Assignment

~180 -COOH

~145 Aromatic C (quaternary)

~143 Aromatic C (quaternary)

~133 Vinylic CH

~128 Aromatic CH

~126 Aromatic CH

~124 Aromatic CH

~121 Aromatic CH

~45 Methine C

~36 Allylic CH₂

~34 Methylene C (α to COOH)

~25 Methylene C (β to COOH)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1H-Indene-2-butanoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong O-H stretch (Carboxylic acid)

3100-3000 Medium C-H stretch (Aromatic/Vinylic)

2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid)

[1][2]

~1600, ~1475 Medium-Weak C=C stretch (Aromatic)

~1410 Medium O-H bend (Carboxylic acid)

~930 Broad, Medium
O-H bend (out-of-plane,

Carboxylic acid dimer)

~750 Strong
C-H bend (Ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for 1H-Indene-2-butanoic acid

m/z Proposed Fragment

202 [M]⁺ (Molecular Ion)

115 [C₉H₇]⁺ (Indenyl cation)

87 [CH₂(CH₂)₂COOH]⁺

73 [CH(CH₂)COOH]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like 1H-Indene-2-butanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal

standard (δ 0.00 ppm).[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at

a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence

is typically used to simplify the spectrum to singlets for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.[4] For a solid sample, a small amount of the compound is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of

the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid

sample, a drop is placed between two salt plates.[5] The spectrum is recorded over the mid-

infrared range (typically 4000-400 cm⁻¹).[6] A background spectrum of the empty sample holder

(or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane)

is introduced into the mass spectrometer, often via a direct insertion probe or after separation

by gas chromatography. The sample is vaporized and then bombarded with a beam of high-

energy electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize and fragment.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Spectroscopic Workflow and
Structural Elucidation
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical

relationship between different spectroscopic techniques for structural elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.docbrown.info/page06/spectra2/butanoic-acid-nmr1h.htm
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://en.wikipedia.org/wiki/Electron_ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15462764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

1H-Indene-2-butanoic acid

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Final Structure Confirmation

Click to download full resolution via product page

Spectroscopic Analysis Workflow.
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Spectroscopic Techniques Derived Information

Conclusion

IR Spectroscopy
(Functional Groups)

-COOH
Aromatic Ring
Aliphatic Chain

Mass Spectrometry
(Molecular Weight & Fragmentation)

Molecular Formula: C₁₃H₁₄O₂

MW: 202.25

NMR Spectroscopy
(¹H & ¹³C Connectivity)

Carbon-Hydrogen Framework

Structure of
1H-Indene-2-butanoic acid

Click to download full resolution via product page

Logical Flow of Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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